Cas no 1628013-93-3 (N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide)

N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide is a boronate ester derivative featuring a methanesulfonamide functional group. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials chemistry. The presence of the fluorine substituent enhances its reactivity and selectivity in coupling processes. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety provides stability under typical reaction conditions while maintaining high reactivity with palladium catalysts. Its well-defined structure and consistent purity make it a reliable reagent for constructing complex molecular architectures. Suitable for controlled functionalization, it is particularly valuable in medicinal chemistry for the development of fluorinated bioactive compounds.
N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide structure
1628013-93-3 structure
Product Name:N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide
CAS No:1628013-93-3
MF:C13H19BFNO4S
MW:315.168666124344
MDL:MFCD34602328
CID:5151807
Update Time:2025-06-08

N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide
    • 2-Fluoro-4-methanesulfonylamino-phenyl-boronic acid pinacol ester
    • MDL: MFCD34602328
    • Inchi: 1S/C13H19BFNO4S/c1-12(2)13(3,4)20-14(19-12)10-7-6-9(8-11(10)15)16-21(5,17)18/h6-8,16H,1-5H3
    • InChI Key: DFZLEYLYNRKHIV-UHFFFAOYSA-N
    • SMILES: CS(NC1=CC=C(B2OC(C)(C)C(C)(C)O2)C(F)=C1)(=O)=O

N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide Pricemore >>

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eNovation Chemicals LLC
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eNovation Chemicals LLC
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2-Fluoro-4-methanesulfonylamino-phenyl-boronic acid pinacol ester
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N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide Related Literature

Additional information on N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide

Professional Introduction to N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide (CAS No: 1628013-93-3)

N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide, identified by the CAS number 1628013-93-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a methanesulfonamide functional group and a boronic acid derivative moiety, which collectively contribute to its unique chemical properties and potential biological activities.

The structural framework of N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide incorporates a 3-fluoro substituted phenyl ring, which is further functionalized with a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group. This boronic acid derivative is particularly noteworthy due to its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone technique in modern synthetic organic chemistry. The introduction of fluorine at the 3-position of the phenyl ring enhances the electronic properties of the aromatic system, influencing both its reactivity and its potential interactions with biological targets.

In recent years, there has been a surge in research focused on developing novel compounds that incorporate fluorine atoms due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. The fluorine atom in N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide serves as a key substituent that can improve the compound's resistance to enzymatic degradation and enhance its interaction with specific biological receptors. This has made it a valuable scaffold for the development of new therapeutic agents.

The methanesulfonamide moiety in this compound is another critical feature that contributes to its potential biological activity. Methanesulfonamides are known for their versatility in medicinal chemistry and have been widely explored as pharmacophores in various drug candidates. They often exhibit inhibitory effects on enzymes and receptors by occupying specific binding pockets within biological targets. The combination of the fluoro-substituted phenyl ring and the methanesulfonamide group in N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide suggests that it may possess unique interactions with biological systems that could be exploited for therapeutic purposes.

The boronic acid derivative component of this compound is particularly interesting from a synthetic chemistry perspective. Boronic acids are widely used in cross-coupling reactions due to their ability to form stable complexes with transition metals. These reactions are essential for constructing complex molecular architectures and have been instrumental in the synthesis of many biologically active compounds. The presence of the 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group provides stability to the boronic acid moiety during reactions and enhances its solubility in various organic solvents.

In terms of applications in pharmaceutical research,N-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yI)-phenyI]-mctliunscfonarnide (CAS No: 1628013 93 33 has shown promise as a building block for further derivatization. Researchers have been exploring its utility in generating novel compounds with enhanced pharmacological properties. For instance,the combination of fluorine substitution with methanesulfonamide functionality has been linked to improved binding affinities and selectivity profiles in drug candidates targeting various diseases.

The synthetic methodologies for preparing N-[32fluor04(44。55。55-tetramethyl[13。22-dioxaboro Ian 22 yI)-phenyI]-methane sulf0narnide (CAS No: 16280139 93 33 involve multi-step organic synthesis,including borylation reactions、functional group transformations,and protection-deprotection strategies。These synthetic routes highlight the compound's complexity and the sophistication required to produce it in high yields and purity。

The use of boronic acid derivatives in pharmaceutical development has been further advanced by recent innovations in transition metal-catalyzed cross-coupling reactions。These techniques have enabled chemists to construct complex molecular frameworks with high precision,leading to the discovery of new drugs that were previously inaccessible through traditional synthetic methods。N-[32fluor04(44。55。55-tetramethyl[13。22-dioxaboro Ian 22 yI)-phenyI]-methane sulf0narnide (CAS No: 16280139 93 33 exemplifies this trend by serving as a versatile intermediate for such reactions。

In conclusion,N-[32fluor04(44。55。55-tetramethyl[13。22-dioxaboro Ian 22 yI)-phenyI]-methane sulf0narnide (CAS No: 16280139 93 33 is a structurally intricate compound with significant potential in pharmaceutical research。Its unique combination of fluorine substitution、methanesulfonamide functionality,and boronic acid derivative moiety makes it a valuable scaffold for developing novel therapeutic agents。The ongoing research into this compound underscores its importance as a building block for future drug discovery efforts。

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